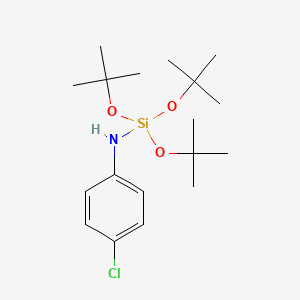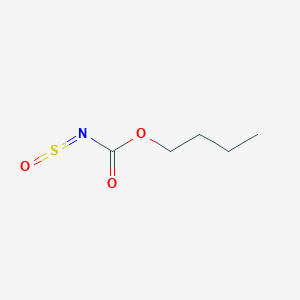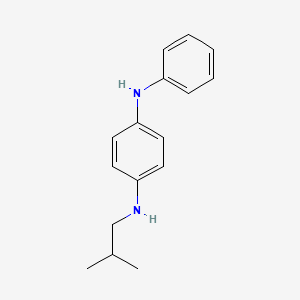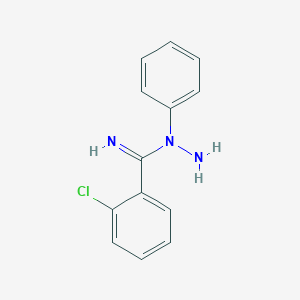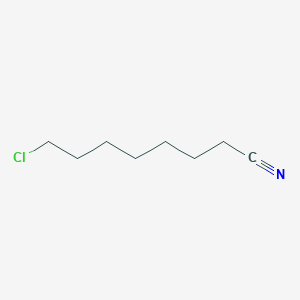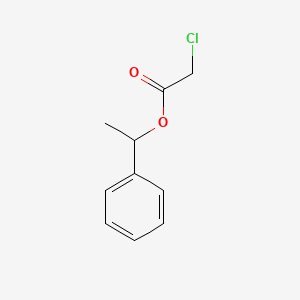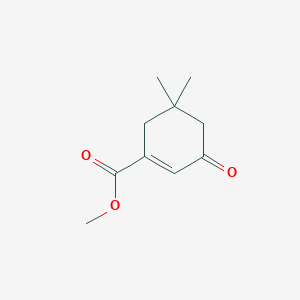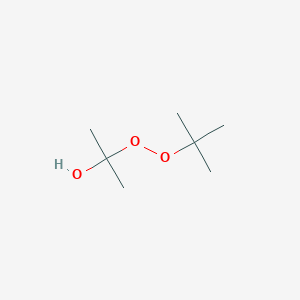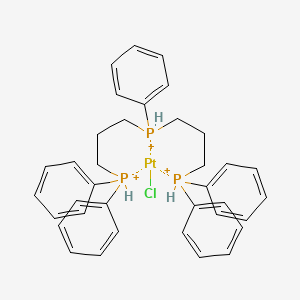
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is a chemical compound with the molecular formula C28H42Si2. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes two silicon atoms each bonded to two phenyl groups and two isopropyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane typically involves the reaction of diphenyldichlorosilane with isopropylmagnesium chloride in the presence of a catalyst. The reaction proceeds as follows:
Step 1: Diphenyldichlorosilane is reacted with isopropylmagnesium chloride in an inert solvent such as tetrahydrofuran (THF).
Step 2: The reaction mixture is stirred at a low temperature (around -78°C) to ensure the formation of the desired product.
Step 3: The reaction is quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Step 4: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain the crude product.
Step 5: The crude product is purified by column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl or isopropyl groups can be substituted with other organic groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other organic molecules, which can influence its reactivity and biological activity. The presence of silicon atoms in the structure allows for unique interactions with biological systems, potentially leading to novel therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenyl-1,1,2,2-tetramethyldisilane: Similar structure but with methyl groups instead of isopropyl groups.
1,2-Diphenyl-1,1,2,2-tetraethyl-disilane: Similar structure but with ethyl groups instead of isopropyl groups.
1,2-Diphenyl-1,1,2,2-tetra(n-butyl)disilane: Similar structure but with n-butyl groups instead of isopropyl groups.
Uniqueness
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties
Propriétés
Numéro CAS |
65549-79-3 |
|---|---|
Formule moléculaire |
C24H38Si2 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
phenyl-[phenyl-di(propan-2-yl)silyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C24H38Si2/c1-19(2)25(20(3)4,23-15-11-9-12-16-23)26(21(5)6,22(7)8)24-17-13-10-14-18-24/h9-22H,1-8H3 |
Clé InChI |
ZEONWMWOYRHUGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=CC=CC=C1)(C(C)C)[Si](C2=CC=CC=C2)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



